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Compound of Interest

Compound Name: Ampso

Cat. No.: B1195656

Introduction

Native polyacrylamide gel electrophoresis (PAGE) is a powerful technique for the analysis of
proteins in their folded, active state. The choice of buffer system is critical in native PAGE as it
directly influences the charge and mobility of the proteins, and consequently, the resolution of
the separation. While traditional buffer systems like Tris-Glycine are widely used, there is a
growing need for alternative buffers that can offer advantages for specific applications. Ampso
(N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic
buffer with a pKa of 9.0, making it an excellent candidate for electrophoresis applications in the
alkaline pH range.

Principle of Ampso in Native PAGE

In native PAGE, the separation of proteins is based on a combination of their size and net
charge. The pH of the running buffer plays a crucial role in determining the net charge of a
protein. For proteins with a basic isoelectric point (pl), a running buffer with a pH above their pl
IS necessary to impart a net negative charge, allowing them to migrate towards the anode. With
its alkaline buffering range (pH 8.3 - 9.7), Ampso can maintain a stable, high pH throughout
the electrophoretic run. This is particularly advantageous for the separation of basic proteins,
which may not resolve well in more conventional, less alkaline buffer systems.

Advantages of Using Ampso Buffer

The use of Ampso buffer in native PAGE offers several potential benefits:
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e Improved Resolution of Basic Proteins: By maintaining a consistently high pH, Ampso
ensures that basic proteins carry a sufficient negative charge to migrate effectively through
the gel matrix, leading to better separation and sharper bands.

o Enhanced Protein Stability: As a "Good's" buffer, Ampso is known for its low metal-binding
capacity and minimal interaction with biological macromolecules, which can help to preserve
the native conformation and activity of proteins during electrophoresis.

o Versatility: While particularly suited for basic proteins, the alkaline pH range of Ampso can
also be beneficial for the separation of a wide variety of proteins and protein complexes.

Physicochemical Properties of Ampso Buffer

Property Value

pKa (at 25°C) 9.0

Useful pH Range 8.3-9.7
Molecular Formula C7H17NOsS
Molecular Weight 227.28 g/mol

: : : : .

. Common
Buffer System Typical pH Key Advantages L
Applications
Well-established, Separation of a wide
Tris-Glycine 8.3-8.8 good general-purpose  range of acidic and
buffer. neutral proteins.
Analysis of basic
Maintains a stable proteins, protein
Ampso 8.5-9.5 alkaline pH, ideal for complexes, and
basic proteins. enzymes active at
alkaline pH.
Near-neutral pH helps ) )
o o _ Separation of proteins
Bis-Tris 6.5-75 maintain protein . i
N sensitive to high pH.
stability.
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Protocols for Native Polyacrylamide Gel
Electrophoresis Using Ampso Buffer

Note: The following protocols are based on the physicochemical properties of Ampso and
general principles of native PAGE. Optimization may be required for specific applications.

l. Preparation of Buffers and Reagents

A. 1 M Ampso Stock Solution (pH 9.0)

Component Amount (for 1 L)
Ampso 227.28 ¢
Deionized Water tollL

Instructions:

Dissolve Ampso in 800 mL of deionized water.

Adjust the pH to 9.0 with concentrated NaOH.

Bring the final volume to 1 L with deionized water.

Store at 4°C.

B. 10X Native Running Buffer (pH 9.0)

Component Amount (for 1L)
1 M Ampso Stock (pH 9.0) 250 mL

Glycine 1441 ¢

Deionized Water tollL

Instructions:
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Dissolve glycine in 700 mL of deionized water.

Add the Ampso stock solution.

Adjust the final volume to 1 L with deionized water. The pH should be approximately 9.0. Do

not adjust the pH.

Store at 4°C.

C. 2X Native Sample Buffer

Component Amount (for 10 mL)
1 M Ampso (pH 9.0) 1.25 mL

Glycerol 5mL

0.1% Bromophenol Blue 0.5mL

Deionized Water 3.25mL

Instructions:
o Combine all components and mix well.

e Store at 4°C.

Il. Gel Preparation

A. Separating Gel (10%)
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Component Volume (for 10 mL)
30% Acrylamide/Bis-acrylamide (37.5:1) 3.33mL

1 M Ampso (pH 9.0) 3.75mL

Deionized Water 2.82 mL

10% Ammonium Persulfate (APS) 100 pL

TEMED 10 puL

B. Stacking Gel (4%)

Component Volume (for 5 mL)
30% Acrylamide/Bis-acrylamide (37.5:1) 0.67 mL

1 M Ampso (pH 9.0) 1.25 mL

Deionized Water 3.03 mL

10% Ammonium Persulfate (APS) 50 pL

TEMED 5uL

lll. Experimental Workflow
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Figure 1. Experimental workflow for native PAGE using Ampso buffer.
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IV. Electrophoresis Protocol

e Gel Casting:

[e]

Assemble the gel casting apparatus.

o

Prepare the separating gel solution, add APS and TEMED, and pour it between the glass
plates, leaving space for the stacking gel.

o

Overlay with water or isopropanol and allow it to polymerize for 30-60 minutes.

[¢]

Remove the overlay and prepare the stacking gel solution.

[e]

Pour the stacking gel on top of the separating gel and insert the comb.

[e]

Allow the stacking gel to polymerize for 30-45 minutes.

e Sample Preparation:

o Mix the protein sample with an equal volume of 2X Native Sample Buffer.

o Do not heat the samples.

o Centrifuge the samples at 10,000 x g for 5 minutes to pellet any insoluble material.

e Electrophoresis:

[¢]

Place the polymerized gel into the electrophoresis tank.

o Fill the inner and outer chambers with 1X Native Running Buffer.

o Carefully remove the comb and rinse the wells with running buffer.

o Load the prepared samples into the wells.

o Connect the electrophoresis unit to a power supply and run at a constant voltage (e.qg.,
100-150 V) until the dye front reaches the bottom of the gel. It is recommended to perform
the run in a cold room or with a cooling system to prevent protein denaturation.
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¢ Visualization:

o

After electrophoresis, carefully remove the gel from the glass plates.

[¢]

Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue R-250.

[¢]

Destain the gel until the protein bands are clearly visible against a clear background.

[e]

Image the gel for documentation and analysis.

V. Troubleshooting

Issue Possible Cause Suggested Solution

Ensure the pH of the Ampso
running buffer is sufficiently
S Protein has a pl higher than above the pl of the target
No or poor protein migration _ _
the buffer pH. protein. For extremely basic
proteins, consider alternative

non-denaturing techniques.

Verify the pH and
Incorrect buffer preparation. concentration of all buffer

components.

High salt concentration in the Desalt the sample before
Blurred or smeared bands )
sample. adding the sample buffer.

Prepare fresh samples and

keep them on ice. Consider
Protein aggregation. adding a non-ionic detergent

(e.g., 0.1% Triton X-100) to the

sample and running buffer.

Reduce the running voltage
. and/or perform the
Excessive voltage/heat. o
electrophoresis in a cold

environment.

) N S Run the gel at a lower voltage
Distorted bands ("smiling™) Uneven heat distribution. ]
or use a cooling system.
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 To cite this document: BenchChem. [Application Notes: Utilizing Ampso Buffer for Native
Polyacrylamide Gel Electorphoresis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195656#using-ampso-buffer-for-native-
polyacrylamide-gel-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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